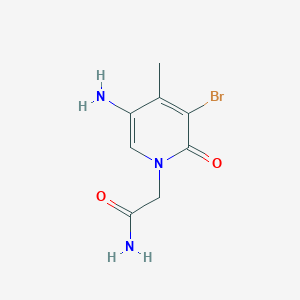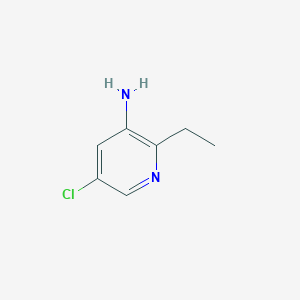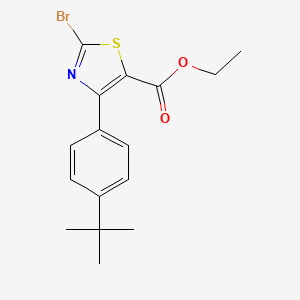
2-Amino-1H-imidazol-5(4H)-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1H-imidazol-5(4H)-one hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound is characterized by the presence of an amino group and a hydrochloride salt, which enhances its solubility in water. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-imidazol-5(4H)-one hydrochloride typically involves the reaction of imidazole derivatives with appropriate reagents. One common method is the reaction of 2-aminoimidazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of 2-Amino-1H-imidazol-5(4H)-one hydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, and the product is purified using techniques such as recrystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1H-imidazol-5(4H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-Amino-1H-imidazol-5(4H)-one hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Amino-1H-imidazol-5(4H)-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group and the imidazole ring allow the compound to form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of specific pathways. These interactions are crucial in its applications in drug development and biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1H-imidazole-4-carboxylic acid
- 2-Amino-1H-imidazole-5-carboxylic acid
- 2-Amino-1H-imidazole-4-acetic acid
Uniqueness
2-Amino-1H-imidazol-5(4H)-one hydrochloride is unique due to its specific structure, which allows for distinct interactions with molecular targets. Its hydrochloride salt form enhances its solubility, making it more suitable for aqueous reactions and biological studies compared to other similar compounds.
Propriétés
Formule moléculaire |
C3H4ClN3O |
|---|---|
Poids moléculaire |
133.54 g/mol |
Nom IUPAC |
2-aminoimidazol-4-one;hydrochloride |
InChI |
InChI=1S/C3H3N3O.ClH/c4-3-5-1-2(7)6-3;/h1H,(H2,4,6,7);1H |
Clé InChI |
HXYBJMMFRLXYIV-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NC1=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)









